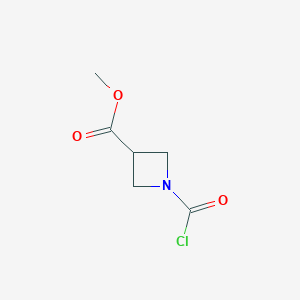

Methyl 1-carbonochloridoylazetidine-3-carboxylate

Description

Methyl 1-carbonochloridoylazetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Properties

IUPAC Name |

methyl 1-carbonochloridoylazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3/c1-11-5(9)4-2-8(3-4)6(7)10/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCMSTBLCADOAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-carbonochloridoylazetidine-3-carboxylate typically involves the reaction of azetidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methanol to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or tetrahydrofuran

Catalyst: Pyridine or triethylamine

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-carbonochloridoylazetidine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., triethylamine).

Hydrolysis: Water or aqueous acid/base solutions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Various substituted azetidine derivatives.

Hydrolysis: Azetidine-3-carboxylic acid.

Reduction: Methyl 1-hydroxyazetidine-3-carboxylate.

Scientific Research Applications

Methyl 1-carbonochloridoylazetidine-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-carbonochloridoylazetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Azetidine-3-carboxylic acid: A precursor in the synthesis of Methyl 1-carbonochloridoylazetidine-3-carboxylate.

Methyl 1-hydroxyazetidine-3-carboxylate: A reduction product of this compound.

Ethyl 1-carbonochloridoylazetidine-3-carboxylate: An analog with an ethyl ester group instead of a methyl ester group.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound in both research and industrial applications.

Biological Activity

Methyl 1-carbonochloridoylazetidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique azetidine ring structure, which contributes to its biological activity. The molecular formula is CHClNO, and it possesses specific functional groups that may interact with biological targets.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, potentially leading to cytotoxic effects in cancer cells.

- Cell Cycle Disruption : Research indicates that related compounds can induce cell cycle arrest, particularly in the G1 phase, which may contribute to their antiproliferative effects.

- Induction of Apoptosis : Evidence suggests that this compound may promote apoptosis in malignant cells, a crucial mechanism for cancer therapy.

Biological Activity Data

The following table summarizes the biological activities observed in studies involving this compound and related compounds:

Case Studies and Research Findings

- Anticancer Effects : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to reduce the viability of K562 cells significantly after 24 hours of exposure, indicating its potential as an anticancer agent.

- Mechanistic Insights : A study investigating the mechanism revealed that the compound could induce apoptosis through mitochondrial pathways. The activation of caspases and subsequent DNA fragmentation were noted, suggesting a robust apoptotic response.

- Synergistic Effects : Research also explored the combination of this compound with other chemotherapeutic agents. Preliminary results indicate possible synergistic effects that enhance overall cytotoxicity against resistant cancer cell lines.

- Toxicological Assessment : While exploring its therapeutic potential, studies have also focused on the safety profile of this compound. Initial toxicological assessments suggest a favorable profile with minimal off-target effects at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.